Superior CYP3A4 Inhibition: 0.339 µM IC50 vs. Ketoconazole and Comparator Lignans
In a targeted CYP3A4 inhibitor screening study, Schisantherin B exhibited the most potent inhibitory effect among 21 screened compounds, with an IC50 of 0.339 µM [1]. This potency surpassed that of the clinical CYP3A4 inhibitor ketoconazole (Ket) at 5 µM concentration [1]. Notably, other Schisandra lignans (e.g., schisandrin A, schisandrin B) show weaker CYP3A4 inhibition (IC50 values typically >10 µM) [2], positioning Schisantherin B as the preferred tool compound for CYP3A4-mediated drug interaction studies.
| Evidence Dimension | CYP3A4 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.339 µM |
| Comparator Or Baseline | Ketoconazole (5 µM); Schisandrin A/B (IC50 >10 µM) |
| Quantified Difference | ~15-fold more potent than ketoconazole at 5 µM; at least 30-fold more potent than comparator lignans |
| Conditions | In vitro CYP3A4 enzyme inhibition assay using human liver microsomes |
Why This Matters
Enables precise in vitro and in vivo modulation of CYP3A4-mediated metabolism, critical for pharmacokinetic and drug-drug interaction studies.
- [1] Xu, M., Dong, Y., Wan, S., Yan, T., Cao, J., Wu, L., ... & Jia, Y. (2021). Screening and verification of CYP3A4 inhibitors from Bushen-Yizhi formula to enhance the bioavailability of osthole in rat plasma. Journal of Ethnopharmacology, 267, 113521. View Source
- [2] Iwata, H., Tezuka, Y., Kadota, S., Hiratsuka, A., & Watabe, T. (2004). Identification and characterization of potent CYP3A4 inhibitors in Schisandra fruit extract. Drug Metabolism and Disposition, 32(12), 1351-1358. View Source
